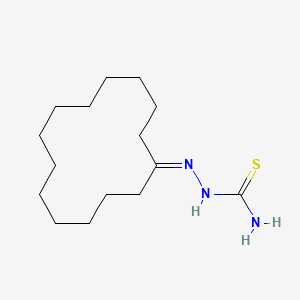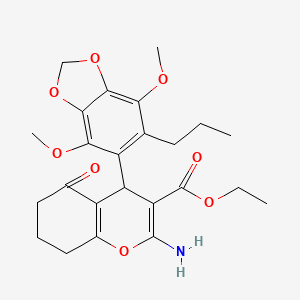
(Cyclotetradecylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclotetradecylideneamino)thiourea is an organosulfur compound that belongs to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH₂)₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclotetradecylideneamino)thiourea typically involves the reaction of cyclotetradecylideneamine with thiourea under controlled conditions. One common method is the reaction of cyclotetradecylideneamine with isothiocyanates, which leads to the formation of the desired thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(Cyclotetradecylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(Cyclotetradecylideneamino)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties.
Industry: The compound is used in the synthesis of polymers, adhesives, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of (Cyclotetradecylideneamino)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The sulfur and nitrogen atoms in the thiourea group can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have similar structural features and exhibit comparable biological activities.
N-Substituted thioureas: These derivatives have different substituents on the nitrogen atoms, leading to variations in their chemical and biological properties
Uniqueness
(Cyclotetradecylideneamino)thiourea is unique due to its specific cyclotetradecylideneamine moiety, which imparts distinct chemical and biological properties. The presence of this bulky group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H29N3S |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(cyclotetradecylideneamino)thiourea |
InChI |
InChI=1S/C15H29N3S/c16-15(19)18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h1-13H2,(H3,16,18,19) |
InChI Key |
INMLJHJOHYSMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=NNC(=S)N)CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate](/img/structure/B11465528.png)
![1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea](/img/structure/B11465535.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11465536.png)
![3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone](/img/structure/B11465550.png)
![3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11465562.png)
![5-benzylsulfanyl-4-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11465565.png)
![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465572.png)
![ethyl 7-(2-methoxyethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465575.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465581.png)

![N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide](/img/structure/B11465598.png)
![3-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11465600.png)
![2,6-Dimethoxy-4-[2-methyl-7-(2-methylbutan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenol](/img/structure/B11465615.png)
![N-(4-{[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11465619.png)
